molecular formula C7H9NO3 B1464014 Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate CAS No. 113602-62-3

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1464014
M. Wt: 155.15 g/mol
InChI Key: HJHSYAMEFMNNBD-UHFFFAOYSA-N
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Description

“Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 113602-62-3. It has a molecular weight of 155.15 and its IUPAC name is methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate . It is a member of pyrroles .


Molecular Structure Analysis

The InChI code for “Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate” is 1S/C7H9NO3/c1-8-4-3-5 (9)6 (8)7 (10)11-2/h3-4,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate” is a solid compound. It has a density of 1.4±0.1 g/cm^3, a boiling point of 264.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C. The enthalpy of vaporization is 52.2±3.0 kJ/mol and the flash point is 113.6±21.8 °C .

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate and related compounds are involved in various chemical reactions and synthesis processes. For instance, Silaichev et al. (2012) explored the spiroheterocyclization of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, resulting in complex pyrrole derivatives (Silaichev et al., 2012). Also, the synthesis of novel antimicrobial agents using methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives was investigated by Hublikar et al. (2019), highlighting its potential in medicinal chemistry (Hublikar et al., 2019).

Photoreactivity and Structural Studies

The compound's reactivity to light and its structural implications were studied by Ghaffari-Tabrizi et al. (1984), who examined the light-induced dehydrodimerization of 3-hydroxypyrroles (Ghaffari-Tabrizi et al., 1984). Furthermore, Irwin and Wheeler (1972) investigated the reaction of methyl pyrrole-2-carboxylate with epoxides, contributing to the understanding of its reactivity and potential applications in organic synthesis (Irwin & Wheeler, 1972).

Supramolecular Chemistry

In the field of supramolecular chemistry, Yin and Li (2006) studied the self-assembly properties of pyrrole-2-carboxylates, revealing a novel supramolecular synthon of the pyrrole-2-carbonyl dimer (Yin & Li, 2006). This finding is significant for crystal engineering and the development of new materials.

Synthesis of Heterocyclic Compounds

Several studies have focused on the synthesis of diverse heterocyclic compounds using methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate or related structures. For instance, Galenko et al. (2019) developed a synthesis route for α-aminopyrrole derivatives (Galenko et al., 2019), while Ryabukhin et al. (2012) described a method for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (Ryabukhin et al., 2012).

Catalysis and Organic Transformations

In the context of catalysis and organic transformations, the role of pyrrole derivatives, including those related to methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate, has been explored. For example, Furusho et al. (1996) synthesized axially dissymmetric pyrroles and pyrocolls, which served as catalysts for enantioselective additions (Furusho et al., 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

methyl 3-hydroxy-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-8-4-3-5(9)6(8)7(10)11-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHSYAMEFMNNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715989
Record name Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

CAS RN

113602-62-3
Record name Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl sarcosinate (14.5 g, 0.14 moles) is added dropwise to methyl α-chloroacrylate (16.9 g, 0.14 moles), stirred and cooled in an ice bath. After 15 minutes the mixture is dissolved in methanol (30 mL) and added dropwise to a solution of sodium (9.7 g, 0.42 moles) in methanol (125 mL) under argon. After 18 hours at room temperature, the mixture is striped of methanol under reduced pressure. The residue is taken up in water (300 mL), acidified with H3PO4, and extracted with ethyl acetate (5×100 mL). The combined extracts are dried over MgSO4, concentrated under reduced pressure and filtered through a short column of silica gel. The filtrate is stripped of solvent under reduced pressure, leaving the product (16.5 g) as an oil sufficiently pure for further use. An analytically pure sample was obtained by vacuum distillation; bp 61°-64° C. (0.5 mm) followed by recrystallization of the distillate from n-pentane to afford the product as shiny white crystals; mp 44°-46° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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